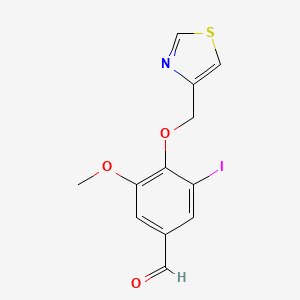

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

Descripción

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a benzaldehyde derivative featuring a unique substitution pattern. The compound contains:

- Thiazol-4-ylmethoxy group at position 4: Introduces a nitrogen- and sulfur-containing heterocycle, which may improve binding affinity in medicinal chemistry contexts.

- Methoxy group at position 5: Provides electron-donating effects, stabilizing the aromatic ring.

Propiedades

Fórmula molecular |

C12H10INO3S |

|---|---|

Peso molecular |

375.18 g/mol |

Nombre IUPAC |

3-iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde |

InChI |

InChI=1S/C12H10INO3S/c1-16-11-3-8(4-15)2-10(13)12(11)17-5-9-6-18-7-14-9/h2-4,6-7H,5H2,1H3 |

Clave InChI |

JXTXMQMFETWUSE-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=CC(=C1)C=O)I)OCC2=CSC=N2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.

Aldehyde Formation: The aldehyde group is typically introduced through an oxidation reaction of a corresponding alcohol or through a formylation reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The aldehyde group in 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Formation of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

Reduction: Formation of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.

Substitution: Formation of various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is primarily used in proteomics research Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool for studying protein function and interactions

Mecanismo De Acción

The exact mechanism of action of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects: Halogen at Position 3: The iodo group in the target compound increases molecular weight and reactivity compared to the chloro analog . Iodine’s larger atomic radius may enhance steric effects and influence binding in drug-receptor interactions. Thiazole vs. In contrast, the propynyloxy group in ’s compound offers a terminal alkyne for modular synthesis (e.g., click chemistry) .

Physicochemical Properties: The iodo-propynyloxy analog () has a molecular weight of 316.09 g/mol, while the thiazole-containing analogs likely exceed this due to the heterocycle’s additional atoms (e.g., sulfur, nitrogen) .

Actividad Biológica

3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications, particularly against various diseases.

Chemical Structure and Properties

The molecular formula of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is . The compound features a benzaldehyde core substituted with a methoxy group and a thiazole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing thiazole and methoxy groups exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This section summarizes the key findings related to the biological activity of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde.

Antimicrobial Activity

Studies have demonstrated that thiazole derivatives possess notable antimicrobial properties. For instance, compounds similar to 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Other Thiazole Derivatives | Various Strains | Ranges from 16 to 128 µg/mL |

Anticancer Activity

Research has highlighted the potential anticancer properties of thiazole-containing compounds. For instance, derivatives have been shown to induce apoptosis in cancer cells, inhibit tumor growth, and affect cell cycle progression.

Case Study:

A study investigated the effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of proliferation signals.

Anti-inflammatory Activity

Thiazole derivatives have also been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

Table 2: Anti-inflammatory Effects of Thiazole Derivatives

| Compound Name | Assay Type | Result |

|---|---|---|

| 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde | TNF-alpha Inhibition | IC50 = 50 µM |

| IL-6 Production | Decreased by 40% at 100 µM |

Mechanistic Insights

The biological activity of 3-Iodo-5-methoxy-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can be attributed to its ability to interact with specific biological targets. The presence of the thiazole ring enhances its binding affinity to various enzymes and receptors involved in disease pathogenesis.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to targets such as kinases and enzymes involved in inflammatory responses. These interactions suggest a promising pathway for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.